molecular formula C10H11ClN2 B1285066 4-Methylquinolin-2-amine hydrochloride CAS No. 1171502-08-1

4-Methylquinolin-2-amine hydrochloride

Cat. No. B1285066
CAS RN: 1171502-08-1
M. Wt: 194.66 g/mol
InChI Key: MGQUCOSFNHEWSP-UHFFFAOYSA-N
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Description

4-Methylquinolin-2-amine, also known as 4-amino-2-methylquinoline, is a compound with the molecular weight of 158.2 . It is typically stored at room temperature and appears as a powder . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 4-Methylquinolin-2-amine, has been a subject of numerous research studies . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular formula of 4-Methylquinolin-2-amine hydrochloride is C10H11ClN2 . Its average mass is 194.661 Da and its monoisotopic mass is 194.061081 Da .


Chemical Reactions Analysis

Quinoline derivatives have been reported to undergo a wide range of chemical reactions . For instance, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate .


Physical And Chemical Properties Analysis

4-Methylquinolin-2-amine is a powder that is stored at room temperature . Its melting point is between 129-130 degrees Celsius .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Methylquinolin-2-amine hydrochloride: is a valuable precursor in the synthesis of various heterocyclic compounds. These heterocycles are significant due to their presence in numerous biologically active molecules. The compound can be used to synthesize four-membered to seven-membered heterocycles, many of which exhibit unique biological activities .

Pharmaceutical Drug Development

This compound serves as an important building block in pharmaceutical drug development. It’s particularly useful in creating quinolone derivatives, which are known for their broad spectrum of biological activities, including antifungal, anti-inflammatory, and antidiabetic properties .

Anticancer Research

Quinoline derivatives, synthesized using 4-Methylquinolin-2-amine hydrochloride , are explored for their anticancer properties. They have shown potential in inhibiting tumor growth through various mechanisms such as cell cycle arrest and apoptosis .

Antimicrobial Agents

The compound is instrumental in the development of new antimicrobial agents. Its derivatives have been effective against a range of bacterial infections, including those caused by Helicobacter pylori, which is linked to gastric ulcers and cancer .

Enzyme Inhibition

Researchers use 4-Methylquinolin-2-amine hydrochloride to create inhibitors for various enzymes. For instance, it’s used to develop snake venom metalloprotease inhibitors and HIV integrase inhibitors, which are crucial in treating conditions caused by these enzymes .

Neurodegenerative Disease Treatment

The compound’s derivatives are being studied for their potential in treating neurodegenerative diseases. They may play a role in the development of treatments for conditions like Alzheimer’s disease due to their ability to inhibit certain neurological pathways .

Safety and Hazards

The safety information available indicates that 4-Methylquinolin-2-amine has some hazards associated with it. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 .

Future Directions

Quinoline and its derivatives have been the focus of many recent publications due to their pharmaceutical and biological activities . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research will likely continue to explore the synthesis of these compounds and their potential applications in various fields .

properties

IUPAC Name

4-methylquinolin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c1-7-6-10(11)12-9-5-3-2-4-8(7)9;/h2-6H,1H3,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQUCOSFNHEWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589194
Record name 4-Methylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylquinolin-2-amine hydrochloride

CAS RN

1171502-08-1
Record name 4-Methylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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